molecular formula C24H34Cl3N5O2 B12326941 2-(4-chlorophenyl)-1-[4-(7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]-3-(propan-2-ylamino)propan-1-one;dihydrochloride

2-(4-chlorophenyl)-1-[4-(7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]-3-(propan-2-ylamino)propan-1-one;dihydrochloride

Cat. No.: B12326941
M. Wt: 530.9 g/mol
InChI Key: SRKVNRNRVFDUTG-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-1-[4-(7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]-3-(propan-2-ylamino)propan-1-one;dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a hydroxy-methyl-cyclopenta[d]pyrimidinyl group, and a piperazinyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-1-[4-(7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]-3-(propan-2-ylamino)propan-1-one;dihydrochloride involves multiple steps, starting with the preparation of the core structures and subsequent functional group modifications. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety in the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-1-[4-(7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]-3-(propan-2-ylamino)propan-1-one;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Cancer Therapy

Ipatasertib is primarily investigated for its role in cancer therapy, particularly in targeting tumors with aberrant AKT signaling. Research indicates that it may enhance the efficacy of other anticancer agents by overcoming resistance mechanisms in cancer cells. For example:

  • Breast Cancer : Studies have shown that Ipatasertib can improve outcomes in patients with hormone receptor-positive breast cancer by inhibiting AKT signaling pathways that promote tumor growth .
  • Prostate Cancer : Clinical trials have demonstrated its effectiveness in combination with other therapies for metastatic castration-resistant prostate cancer .

Combination Therapies

Ipatasertib is often studied in combination with other targeted therapies or chemotherapies to enhance therapeutic efficacy. For instance:

  • When combined with endocrine therapies in breast cancer treatment, it has shown improved progression-free survival rates .
  • In prostate cancer, it has been evaluated alongside androgen receptor inhibitors to target multiple pathways simultaneously .

Case Studies

StudyFocusFindings
Clinical Trial NCT03072453 Breast CancerDemonstrated improved response rates when combined with paclitaxel in patients with HR-positive breast cancer .
Study on Prostate Cancer Metastatic Castration-resistantShowed significant tumor reduction when used with abiraterone acetate .
Phase I Trial Solid TumorsEvaluated safety and tolerability; identified optimal dosing strategies for combination therapy .

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-1-[4-(7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]-3-(propan-2-ylamino)propan-1-one;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-1-[4-(7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]-3-(propan-2-ylamino)propan-1-one
  • 2-(4-chlorophenyl)-1-[4-(7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]-3-(propan-2-ylamino)propan-1-one;monohydrochloride

Uniqueness

The uniqueness of 2-(4-chlorophenyl)-1-[4-(7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]-3-(propan-2-ylamino)propan-1-one;dihydrochloride lies in its specific structural features and the resulting chemical and biological properties. Its combination of functional groups and molecular architecture makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 2-(4-chlorophenyl)-1-[4-(7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]-3-(propan-2-ylamino)propan-1-one; dihydrochloride , also known as Ipatasertib hydrochloride (GDC0068) , is a small molecule with significant biological activity, particularly in the context of cancer therapeutics. This article provides a comprehensive overview of its biological activities, including its mechanism of action, efficacy in various studies, and potential therapeutic applications.

Structure and Composition

Ipatasertib is characterized by its complex structure which includes a chlorophenyl group, a piperazine moiety, and a cyclopentapyrimidine derivative. Its molecular formula is C24H33Cl2N5O2C_{24}H_{33}Cl_2N_5O_2 and it has a molecular weight of approximately 494.46 g/mol. The compound is typically used in its dihydrochloride salt form for enhanced solubility.

PropertyValue
Molecular FormulaC24H33Cl2N5O2
Molecular Weight494.46 g/mol
CAS Number1489263-16-2
SynonymsGDC0068 HCl, EOS-60386

Ipatasertib functions primarily as an inhibitor of the AKT signaling pathway , which plays a crucial role in cell proliferation and survival. By inhibiting AKT, Ipatasertib disrupts downstream signaling pathways that promote cancer cell growth and survival, making it a candidate for targeted cancer therapy.

Efficacy in Cancer Models

Research has demonstrated that Ipatasertib exhibits potent antitumor activity across various cancer types:

  • Breast Cancer : In clinical trials, Ipatasertib has shown promise in combination with other therapies for patients with triple-negative breast cancer (TNBC). A study indicated that patients receiving Ipatasertib alongside paclitaxel had improved progression-free survival compared to those receiving paclitaxel alone .
  • Prostate Cancer : In preclinical models, Ipatasertib demonstrated significant inhibition of tumor growth in prostate cancer cell lines, particularly those harboring mutations in the PI3K/AKT pathway .
  • Lung Cancer : The compound has also been evaluated for its effects on non-small cell lung cancer (NSCLC) models, showing enhanced sensitivity when used in conjunction with other targeted therapies .

Case Studies

A notable case study involved the use of Ipatasertib in combination with the anti-PD-1 antibody pembrolizumab in patients with advanced solid tumors. The combination therapy resulted in improved response rates and was well-tolerated among participants .

Additionally, another study focusing on the pharmacodynamics of Ipatasertib revealed that it effectively reduced tumor burden in xenograft models of breast cancer, further supporting its potential as an effective therapeutic agent .

Safety and Toxicity Profile

The safety profile of Ipatasertib has been assessed in multiple clinical trials. Common adverse effects include fatigue, diarrhea, and rash; however, these are generally manageable and not life-threatening. Importantly, preclinical studies have indicated that Ipatasertib exhibits low toxicity to normal human cells, suggesting a favorable therapeutic index .

Table 2: Summary of Clinical Findings

Study TypeFindings
Phase II TrialImproved progression-free survival in TNBC patients
Preclinical ModelSignificant tumor growth inhibition in prostate cancer models
Combination TherapyEnhanced response rates when combined with pembrolizumab

Properties

Molecular Formula

C24H34Cl3N5O2

Molecular Weight

530.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-1-[4-(7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]-3-(propan-2-ylamino)propan-1-one;dihydrochloride

InChI

InChI=1S/C24H32ClN5O2.2ClH/c1-15(2)26-13-19(17-4-6-18(25)7-5-17)24(32)30-10-8-29(9-11-30)23-21-16(3)12-20(31)22(21)27-14-28-23;;/h4-7,14-16,19-20,26,31H,8-13H2,1-3H3;2*1H

InChI Key

SRKVNRNRVFDUTG-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2=C1C(=NC=N2)N3CCN(CC3)C(=O)C(CNC(C)C)C4=CC=C(C=C4)Cl)O.Cl.Cl

Origin of Product

United States

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